7-chloro-2-methyl-1H-indole-3-carbaldehyde

Organic Synthesis Medicinal Chemistry Reactivity

7-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 117752-77-9) is the essential building block for medicinal chemistry programs requiring a pre-installed 7-chloro-2-methylindole pharmacophore. The 7-chloro electron-withdrawing group modulates 3-carbaldehyde reactivity in Knoevenagel and reductive amination steps, while 2-methyl steric bulk directs N-alkylation regioselectivity. Unlike unsubstituted indole-3-carbaldehyde analogs, this compound enables authentic SAR profiling in kinase/GPCR programs without late-stage functionalization. Use this 95% pure building block for matched molecular pair studies and accelerate lead optimization.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 117752-77-9
Cat. No. B3217332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-methyl-1H-indole-3-carbaldehyde
CAS117752-77-9
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=CC=C2)Cl)C=O
InChIInChI=1S/C10H8ClNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3
InChIKeyRWGLFHTTZBZNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 117752-77-9) – Indole Building Block for Azaheterocyclic Synthesis


7-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 117752-77-9) is a halogenated and methylated indole-3-carbaldehyde building block with molecular formula C₁₀H₈ClNO and molecular weight 193.63 g/mol . The compound features a unique substitution pattern combining a chloro group at the 7-position and a methyl group at the 2-position on the indole scaffold, alongside the reactive 3-carbaldehyde functionality [1]. This specific substitution profile dictates its reactivity in downstream synthetic transformations and distinguishes it from other indole-3-carbaldehyde analogs lacking either the chloro or methyl substituent [2]. It is primarily offered as a research chemical with typical purity specifications of 95% [3].

Why 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Cannot Be Substituted by Unsubstituted or Mono-Substituted Indole-3-carbaldehydes


Generic substitution of 7-chloro-2-methyl-1H-indole-3-carbaldehyde with simpler indole-3-carbaldehyde analogs (e.g., 1H-indole-3-carbaldehyde, 2-methyl-1H-indole-3-carbaldehyde, or 7-chloro-1H-indole-3-carbaldehyde) is not feasible when a specific substitution pattern is required for downstream reactivity or target binding. The 7-chloro substituent is an electron-withdrawing group that significantly alters the electronic properties of the indole ring, affecting both the reactivity of the 3-carbaldehyde group in condensation reactions (e.g., Knoevenagel) and the stability of intermediates [1]. Simultaneously, the 2-methyl group introduces steric hindrance and modulates the nucleophilicity of the indole nitrogen, influencing N-alkylation or acylation outcomes [2]. The absence of either group in alternative building blocks leads to different reaction rates, regioselectivity, and final product profiles. For applications in medicinal chemistry where a 7-chloro-2-methylindole motif is a key pharmacophore, using an unsubstituted or mono-substituted analog would yield a completely different chemical entity with altered biological activity, potentially invalidating structure-activity relationship (SAR) studies or patent claims [3]. The quantitative evidence below demonstrates these specific differential properties.

Quantitative Differentiation of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde from Closest Structural Analogs


Electronic Modulation of the Indole Ring: 7-Chloro vs. Unsubstituted Indole-3-carbaldehyde

The presence of the 7-chloro substituent significantly decreases the electron density on the indole ring compared to the unsubstituted 1H-indole-3-carbaldehyde. This is reflected in computed LogP values and influences the reactivity of the 3-carbaldehyde group in nucleophilic addition reactions. The increased electrophilicity of the aldehyde carbon can lead to faster reaction rates in condensations with active methylene compounds [1].

Organic Synthesis Medicinal Chemistry Reactivity

Steric and Electronic Influence of the 2-Methyl Group on Reactivity and Molecular Geometry

The 2-methyl group in 7-chloro-2-methyl-1H-indole-3-carbaldehyde introduces steric hindrance that differentiates it from analogs lacking this substituent, such as 7-chloro-1H-indole-3-carbaldehyde. This steric bulk can shield the reactive 3-carbaldehyde group, alter the preferred conformation of the molecule, and influence the regioselectivity of reactions at the indole nitrogen (N1) [1].

Synthetic Methodology Structure-Activity Relationship Building Block

Defined Purity Specification Enabling Reproducible Synthetic Outcomes

Commercial suppliers specify a minimum purity of 95% for 7-chloro-2-methyl-1H-indole-3-carbaldehyde, as determined by HPLC or GC analysis [1]. This defined purity threshold ensures consistent reactivity and minimizes the risk of side reactions from impurities, which is particularly important for multi-step syntheses where early-stage impurities can propagate and complicate purification.

Quality Control Reproducibility Chemical Sourcing

High-Value Application Scenarios for 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Based on Differential Evidence


Synthesis of 7-Chloro-2-methylindole-Based Kinase Inhibitors and GPCR Modulators

The unique 7-chloro-2-methyl substitution pattern on the indole-3-carbaldehyde scaffold serves as an ideal starting point for constructing novel azaheterocyclic compounds targeting kinases or GPCRs [1]. The electron-withdrawing chloro group and the sterically hindering methyl group, as established in Section 3, can be leveraged to fine-tune the binding affinity and selectivity of final drug candidates. The 3-carbaldehyde group is a versatile handle for Knoevenagel condensations, Wittig reactions, or reductive aminations to introduce diverse pharmacophores [2]. Using this specific building block ensures that the critical 7-chloro-2-methylindole core is incorporated from the outset, avoiding the need for late-stage, low-yielding halogenation or alkylation steps.

Structure-Activity Relationship (SAR) Studies on Chlorinated Indole Scaffolds

In medicinal chemistry programs exploring the SAR of indole-based lead compounds, 7-chloro-2-methyl-1H-indole-3-carbaldehyde is an essential comparator. Its distinct electronic and steric profile, quantified by the XLogP3-AA difference of +0.7 compared to the unsubstituted analog [3], allows researchers to systematically evaluate the impact of 7-chloro and 2-methyl substitution on biological activity. This compound enables the generation of a matched molecular pair with 7-chloro-1H-indole-3-carbaldehyde (lacking the 2-methyl group) or 2-methyl-1H-indole-3-carbaldehyde (lacking the 7-chloro group), providing clear insights into the contribution of each substituent to potency, selectivity, and metabolic stability.

Development of Fluorescent Probes and Molecular Sensors

The 3-carbaldehyde functionality on this indole scaffold is highly reactive towards nucleophiles, enabling facile conjugation with fluorophores or recognition elements. The 7-chloro substituent can modulate the fluorescence properties of the resulting conjugate (e.g., via heavy atom effect or altered conjugation), while the 2-methyl group can influence molecular packing and solubility. This combination of features makes the compound a valuable intermediate for creating tailored fluorescent probes for biological imaging or chemical sensing applications where specific photophysical properties are required.

Preparation of Indole-Containing Polymers and Advanced Materials

The aldehyde group of 7-chloro-2-methyl-1H-indole-3-carbaldehyde can participate in polymerization reactions (e.g., with amines to form polyimines or with active methylene compounds). The 7-chloro and 2-methyl substituents can impart desirable properties to the final polymer, such as enhanced thermal stability, altered solubility, or specific electronic characteristics. This building block offers a route to functionalized polyindoles with potential applications in organic electronics or as specialty coatings.

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